molecular formula C45H72O16 B1662501 Dioscin CAS No. 19057-60-4

Dioscin

Cat. No.: B1662501
CAS No.: 19057-60-4
M. Wt: 869.0 g/mol
InChI Key: VNONINPVFQTJOC-ZGXDEBHDSA-N
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Mechanism of Action

Dioscin is a natural, bioactive steroid saponin that has gained immense popularity for its numerous medical benefits . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the nuclear factor-erythroid 2-related factor 2 (Nrf2) and glutathione peroxidase 4 (GPX4) axis . It also interacts with ubiquitin-specific peptidase 8 (USP8) and transglutaminase-2 (TGM2) . These targets play crucial roles in cellular processes such as apoptosis, autophagy, and the epithelial-mesenchymal transition .

Mode of Action

This compound can bring about structural changes at a nuclear level by attacking the mitochondria or modifying gene expression levels . It interacts with its targets without harming unaffected cells, making it an efficient but non-toxic drug . For instance, this compound inhibits the transforming growth factor-β1 (TGF-β1) induced invasive and migratory behavior of HepG2 cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits ferroptosis by reducing Fe 2+ and lipid peroxidation accumulation, maintaining mitochondrial integrity, increasing GPX4 expression, and decreasing acyl-CoA synthetase long-chain family 4 (ACSL4) expression . This compound also regulates the USP8/TGM2 pathway, which plays a significant role in the proliferation and metastasis of gastric cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound in rats have been characterized after intravenous administrations . There was a significant decrease in clearance with increasing dose . The absolute oral bioavailability of this compound is very low (02%) . This compound is mainly excreted in the feces .

Result of Action

This compound has been shown to have remarkable protective actions against a variety of human malignancies . It inhibits cell proliferation and invasion, but induces apoptosis and autophagy . This compound also enhances cancer cell autophagy via regulating the USP8/TGM2 pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in spawn cultivation, the amount and ratio of this compound were key factors to promote the biotransformation activity of Pleurotus ostreatus . This biotransformation method was environment-friendly, simple, and energy-saving .

Biological Activity

Dioscin is a natural steroid saponin predominantly found in various plants, particularly from the Dioscorea species. It has garnered significant interest in recent years due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and relevant case studies.

This compound exerts its biological effects through multiple pathways:

  • Apoptosis Induction : this compound promotes apoptosis in cancer cells by modulating key proteins involved in cell survival and death. It has been shown to increase the Bax/Bcl-2 ratio and activate caspase-3, leading to programmed cell death in various cancer cell lines, including colorectal cancer (HCT116) and lung cancer (A549) cells .
  • Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in hepatocarcinoma cells and S-phase arrest in colorectal cancer cells. This is mediated through the downregulation of cyclins and checkpoint kinases, which are crucial for cell cycle progression .
  • Inhibition of Migration and Invasion : this compound reduces the migratory and invasive capabilities of cancer cells by inhibiting matrix metalloproteinases (MMP2 and MMP9) and modulating signaling pathways such as Notch1 .
  • Anti-Angiogenic Effects : this compound has demonstrated the ability to suppress angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor VEGFR2, thereby inhibiting blood vessel formation necessary for tumor growth .

Antitumor Activity Across Cancer Types

This compound has shown promising antitumor effects across various types of cancers:

Cancer TypeMechanism of ActionKey Findings
Colorectal Cancer Inhibition of Notch1 signaling pathwaySuppresses cell viability, induces apoptosis
Lung Cancer Induces apoptosis via ROS generationSignificant reduction in cell proliferation
Hepatocarcinoma Cell cycle arrest at G2/M phaseInduces DNA damage leading to apoptosis
Breast Cancer Downregulation of migration-related proteinsInhibits invasion and migration
Glioblastoma Induces apoptosis through ROSPotential therapeutic agent for treatment

Case Studies

  • Colorectal Cancer (CRC) :
    A study investigated the effects of this compound on HCT116 cells. Results showed that this compound significantly inhibited cell growth and induced apoptosis through modulation of the Notch1 signaling pathway. The Bax/Bcl-2 ratio increased while caspase-3 levels were elevated, indicating a strong apoptotic response .
  • Lung Cancer :
    This compound was tested on A549 lung cancer cells, where it induced apoptosis via multiple pathways, including the prostaglandin E2 pathway. The study highlighted this compound's potential as a therapeutic agent for lung cancer due to its ability to trigger programmed cell death effectively .
  • Hepatocellular Carcinoma :
    Research indicated that this compound caused G2/M phase arrest in hepatocarcinoma cells, leading to significant apoptosis. This effect was linked to DNA damage and subsequent activation of apoptotic pathways .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNONINPVFQTJOC-ZGXDEBHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19057-60-4
Record name (+)-Dioscin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19057-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioscin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIOSCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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